3-[(Di-n-butylamino)methyl]thiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Di-n-butylamino)methyl]thiophenol is an organic compound that belongs to the class of thiophenols Thiophenols are aromatic compounds containing a thiol group (-SH) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Di-n-butylamino)methyl]thiophenol typically involves the reaction of thiophenol with di-n-butylamine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(Di-n-butylamino)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents like nitric acid or bromine are used under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Nitrothiophenols, halothiophenols.
Scientific Research Applications
3-[(Di-n-butylamino)methyl]thiophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[(Di-n-butylamino)methyl]thiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The di-n-butylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The thiol group can also participate in redox reactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The parent compound, lacking the di-n-butylamino group.
4-[(Di-n-butylamino)methyl]thiophenol: A positional isomer with the di-n-butylamino group at the 4-position.
3-[(Diethylamino)methyl]thiophenol: A similar compound with diethylamino instead of di-n-butylamino.
Uniqueness
3-[(Di-n-butylamino)methyl]thiophenol is unique due to the presence of the di-n-butylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various applications, distinguishing it from other thiophenol derivatives.
Properties
IUPAC Name |
3-[(dibutylamino)methyl]benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NS/c1-3-5-10-16(11-6-4-2)13-14-8-7-9-15(17)12-14/h7-9,12,17H,3-6,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOAAPZKVSTZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CC(=CC=C1)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.